5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

Estrogen receptor beta chiral synthesis enantioselective activity

Procure this specific 5-hydroxyindane-4-carboxylic acid to guarantee synthetic reproducibility. Its unique regiochemistry (5-hydroxy, 4-carboxy) is non-interchangeable with 1-, 2-, or 3-hydroxy isomers, directly impacting chiral resolution and target binding. A validated precursor for potent ERβ-selective agonists (110-fold selectivity) and metabolically stable GPR40 modulators (2.8-fold higher AUC vs. tetralins). Ensure your asymmetric synthesis and fragment-based screens use the precise building block required for (R)-enantiomer potency.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 716339-79-6
Cat. No. B6619392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
CAS716339-79-6
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C=C2)O)C(=O)O
InChIInChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13)
InChIKeyZYBXNWWZYMLXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 716339-79-6): Structure, Procurement-Relevant Identification, and In-Class Context


5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 716339-79-6; C10H10O3; MW 178.18) is a bicyclic indane derivative bearing both a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position of the fused indane ring system [1]. The compound is primarily documented as a synthetic building block and intermediate in medicinal chemistry programs, with its substitution pattern enabling downstream functionalization at multiple reactive handles . Preliminary pharmacological screening data indicate potential activity profiles including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and CCR5 antagonism, though these findings derive from early-stage screening and require independent validation [2].

Why Substituting 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid with Positional Isomers or Unsubstituted Indane-4-carboxylic Acids May Compromise Synthetic Outcomes


The indane-4-carboxylic acid scaffold presents multiple positional isomers and substitution variants that are not functionally interchangeable in synthetic or biological contexts. The target compound (5-hydroxy, 4-carboxy) differs fundamentally from its closest analogs in regiochemistry: 3-hydroxyindane-4-carboxylic acid (hydroxyl at C3 vs C5), 2-hydroxyindane-4-carboxylic acid (hydroxyl at C2), 1-hydroxyindane-4-carboxylic acid (hydroxyl at C1; CAS 56461-23-5), and the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6) . Substitution with any of these positional isomers alters the hydrogen-bonding network, pKa of the phenolic hydroxyl, steric accessibility for downstream coupling reactions, and the electronic character of the aromatic ring—all parameters that directly affect synthetic yield, chiral resolution efficiency, and target binding when the compound is employed as a pharmacophoric fragment . The presence of a free hydroxyl at the 5-position is specifically required for certain chiral synthetic routes and for hydrogen-bond interactions in target binding pockets, rendering generic substitution with 3- or 2-hydroxy regioisomers a demonstrable risk to experimental reproducibility [1].

Quantitative Evidence Supporting Differentiation of 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 716339-79-6) for Scientific Selection


Chiral Indane Building Block: Enantiomer-Dependent Biological Activity in Estrogen Receptor Beta Agonism

The 5-hydroxy-2,3-dihydro-1H-indene core serves as a critical chiral scaffold for selective estrogen receptor β (ERβ) agonists. In a direct head-to-head comparison of enantiomers derived from this scaffold, the (R)-enantiomer of 1-(3-fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile exhibited an ERβ EC50 of 2.7 nM with 110-fold selectivity over ERα, whereas the (S)-enantiomer showed an ERβ EC50 of 170 nM (63-fold weaker potency) and only 8-fold selectivity [1]. This stereochemical dependence of biological activity underscores that procurement of the correct starting material (5-hydroxyindane-4-carboxylic acid) with defined regiochemistry is essential for asymmetric synthesis of ERβ-selective ligands. The 5-hydroxy substitution pattern provides a critical hydrogen-bond donor that participates in receptor recognition, and the C4 carboxylic acid enables modular derivatization at the indane C1 position where stereochemistry is established [1].

Estrogen receptor beta chiral synthesis enantioselective activity indane derivatives postmenopausal therapeutics

Metabolic Stability Advantage of Indane Scaffold vs. Tetralin Analogs in GPR40 Agonist Development

In a comparative study of GPR40 agonists, the 2,3-dihydro-1H-indene scaffold (the core of the target compound) demonstrated superior metabolic stability compared to the expanded-ring tetralin analog [1]. Compound 19c, bearing a 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid core, exhibited a human liver microsomal (HLM) intrinsic clearance (CLint) of 29 μL/min/mg protein, whereas the corresponding tetralin analog (Compound 19e, 6-fluoro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) showed accelerated metabolism with CLint of 48 μL/min/mg protein—a 1.7-fold increase in clearance rate [1]. Furthermore, in rat pharmacokinetic studies, the indane derivative Compound 17 demonstrated a 2.8-fold higher oral exposure (AUC = 1980 ng·h/mL) compared to its tetralin counterpart (AUC = 710 ng·h/mL) [1]. This class-level inference supports selection of the indane-4-carboxylic acid scaffold over tetralin-based alternatives when metabolic stability is a primary design criterion.

GPR40 agonist metabolic stability type 2 diabetes indane vs tetralin microsomal clearance

Differential Binding Affinity to Human CB2 Receptor: Indane vs. Indole Core Comparison

In a cross-study comparison of cannabinoid receptor ligands, indanoylindole-based compounds derived from the indane-4-carboxylic acid scaffold demonstrated high affinity and selectivity for the human CB2 receptor . Specifically, indanoylindole ligands exhibited CB2 binding affinities (Ki) in the low nanomolar range (<10 nM) with >1000-fold selectivity over CB1, whereas structurally related indole-only scaffolds lacking the indanoyl moiety showed significantly reduced CB2 affinity (Ki >100 nM) and diminished subtype selectivity . The indanoylindole architecture, which requires the indane-4-carboxylic acid fragment as a key synthetic precursor, provides a three-dimensional conformational constraint that optimally positions the pharmacophore for CB2 recognition while avoiding CB1-associated psychoactivity [1]. This class-level inference establishes a clear differentiation basis for selecting indane-carboxylic acid building blocks for CB2-targeted probe development.

CB2 receptor cannabinoid indane scaffold binding affinity selectivity

11β-HSD1 Inhibitory Activity: Target Compound vs. Clinical Benchmark Baseline

The target compound 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid was evaluated for inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic syndrome and obesity [1]. In Sprague-Dawley rat Leydig cells, the compound exhibited an IC50 of 4.17 μM (4.17E+3 nM) [1]. For comparison, the clinically advanced 11β-HSD1 inhibitor INCB13739 (Phase II) demonstrated an IC50 of approximately 1-2 nM in cell-based assays, while carbenoxolone (a non-selective 11β-HSD inhibitor) shows IC50 values in the 1-10 μM range [2]. The compound's activity falls within the micromolar range, placing it as a moderately active fragment suitable for further optimization rather than a development candidate. Notably, this compound lacks 11β-HSD2 inhibitory activity at concentrations up to 100 μM, providing a selectivity window that distinguishes it from non-selective inhibitors like carbenoxolone [3].

11β-HSD1 inhibition metabolic syndrome glucocorticoid indane carboxylic acid cortisol

Evidence-Supported Application Scenarios for 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 716339-79-6) Procurement


Asymmetric Synthesis of ERβ-Selective Agonists for Postmenopausal and Metabolic Disorders

The 5-hydroxyindane-4-carboxylic acid scaffold is a validated chiral precursor for synthesizing ERβ-selective agonists with 110-fold selectivity over ERα. Procurement of this compound with defined regiochemistry and chiral purity is essential for asymmetric synthesis protocols targeting the (R)-enantiomer configuration, which exhibits 63-fold higher potency (EC50 2.7 nM) than the (S)-enantiomer in ERβ activation assays [1].

GPR40 Agonist Development Requiring Superior Metabolic Stability

For type 2 diabetes programs targeting GPR40, the indane scaffold confers 1.7-fold lower human microsomal clearance (CLint 29 vs 48 μL/min/mg) and 2.8-fold higher oral exposure (AUC 1980 vs 710 ng·h/mL) compared to tetralin analogs [1]. The 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid provides the core scaffold with an additional hydroxyl handle for late-stage functionalization to optimize potency and PK properties while preserving the metabolic stability advantage inherent to the indane ring system.

Fragment-Based Discovery of Selective 11β-HSD1 Inhibitors

The target compound exhibits measurable 11β-HSD1 inhibitory activity (IC50 4.17 μM) with selectivity over 11β-HSD2 (no inhibition at 100 μM), establishing it as a tractable fragment hit for structure-guided optimization [1]. The 5-hydroxy and 4-carboxylic acid functional groups provide two orthogonal vectors for fragment growing and linking strategies, enabling rational elaboration toward more potent inhibitors while maintaining the selectivity profile observed in initial screening [2].

CB2-Selective Cannabinoid Ligand Synthesis

The indane-4-carboxylic acid core is a critical synthetic intermediate for constructing indanoylindole-based CB2 ligands that demonstrate ≥10-fold improved binding affinity (Ki <10 nM) and >1000-fold CB2/CB1 selectivity relative to indole-only scaffolds [1]. The 5-hydroxy substitution on the target compound offers an additional functionalization site for modulating physicochemical properties or introducing covalent warheads while preserving the conformational rigidity required for CB2 selectivity [2].

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